Bis(4-trifluoromethylphenyl)chlorophosphine
Overview
Description
Bis(4-trifluoromethylphenyl)chlorophosphine, also known as Chlorobis(4-trifluoromethylphenyl)phosphine, is an organophosphorus compound with the chemical formula C14H8ClF6P. It is a colorless crystalline substance that is soluble in organic solvents such as ether and dimethylformamide. This compound is commonly used as a reagent and catalyst in organic synthesis .
Preparation Methods
Bis(4-trifluoromethylphenyl)chlorophosphine can be synthesized through the reaction of 4-trifluoromethylphenol with phosphorus trichloride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The resulting product can be purified through crystallization or column chromatography .
Chemical Reactions Analysis
Bis(4-trifluoromethylphenyl)chlorophosphine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in aromatic substitution reactions, where the chlorine atom is replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different phosphorus-containing products.
C-H Bond Functionalization: It can be used in reactions that functionalize C-H bonds, leading to the formation of new carbon-phosphorus bonds.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-trifluoromethylphenyl)chlorophosphine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of Bis(4-trifluoromethylphenyl)chlorophosphine involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Bis(4-trifluoromethylphenyl)chlorophosphine can be compared with other similar organophosphorus compounds, such as:
- Chlorobis(4-methoxyphenyl)phosphine
- Chlorobis(4-fluorophenyl)phosphine
- Chlorobis(4-methylphenyl)phosphine
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to the presence of trifluoromethyl groups, which can enhance its stability and reactivity in certain reactions .
Properties
IUPAC Name |
chloro-bis[4-(trifluoromethyl)phenyl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF6P/c15-22(11-5-1-9(2-6-11)13(16,17)18)12-7-3-10(4-8-12)14(19,20)21/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLUOOURLNAOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402632 | |
Record name | BIS(4-TRIFLUOROMETHYLPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13685-24-0 | |
Record name | BIS(4-TRIFLUOROMETHYLPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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